2-(1-Methylcyclopropyl)benzoic acid

Lipophilicity Drug Design ADME

2-(1-Methylcyclopropyl)benzoic acid is a strategic ortho-substituted benzoic acid building block. The 1-methylcyclopropyl group delivers a +1.34 logP increase over des-methyl analogs, optimizing CNS penetration without added molecular weight. The ortho-carboxylic acid directs C–H activation and decarboxylative cross-couplings, while the rigid cyclopropane enforces conformational bias essential for peptidomimetic design. Unlike regioisomers (3- and 4-substituted) or 2-cyclopropyl analogs, only this scaffold provides the steric hindrance and electronic tuning required for atroposelective synthesis and mechanistic organometallic studies. ≥95% purity ensures reproducible results in demanding research applications.

Molecular Formula C11H12O2
Molecular Weight 176.215
CAS No. 1379246-31-7
Cat. No. B2524356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methylcyclopropyl)benzoic acid
CAS1379246-31-7
Molecular FormulaC11H12O2
Molecular Weight176.215
Structural Identifiers
SMILESCC1(CC1)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C11H12O2/c1-11(6-7-11)9-5-3-2-4-8(9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13)
InChIKeyDACFJVCFVNMHEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Why Sourcing 2-(1-Methylcyclopropyl)benzoic acid (CAS 1379246-31-7) Demands a Product-Specific Evaluation


2-(1-Methylcyclopropyl)benzoic acid (CAS 1379246-31-7, C11H12O2, MW 176.22) is a substituted benzoic acid derivative featuring a 1-methylcyclopropyl group at the ortho position of the phenyl ring [1]. This structural motif distinguishes it as a versatile small molecule scaffold and a valuable intermediate in organic synthesis, particularly within pharmaceutical research . The compound's unique steric and electronic properties, conferred by the methylcyclopropyl substituent, influence its reactivity and physical characteristics, making a direct product assessment essential for ensuring suitability in specific research or industrial applications .

The Inadequacy of Generic Benzoic Acid Derivatives as Replacements for 2-(1-Methylcyclopropyl)benzoic acid (CAS 1379246-31-7)


Closely related benzoic acid derivatives, including regioisomers such as 3-(1-methylcyclopropyl)benzoic acid (CAS 131170-39-3) and 4-(1-methylcyclopropyl)benzoic acid (CAS 131170-40-6), or simpler analogs like 2-cyclopropylbenzoic acid (CAS 3158-74-5), cannot be reliably substituted without empirical validation. The specific ortho-substitution pattern and the presence of the methyl group on the cyclopropyl ring introduce distinct steric hindrance and electronic effects that critically govern reactivity, physicochemical properties, and subsequent biological or material performance . Differences in calculated lipophilicity (LogP) and boiling points among these analogs underscore the potential for significant divergence in synthetic and purification workflows [1]. The following quantitative evidence demonstrates that 2-(1-Methylcyclopropyl)benzoic acid occupies a distinct performance space, justifying a product-specific sourcing strategy.

Quantitative Differentiation of 2-(1-Methylcyclopropyl)benzoic acid (CAS 1379246-31-7) from Closest Analogs


Comparative Lipophilicity (LogP) Analysis: 2-(1-Methylcyclopropyl)benzoic acid vs. 2-Cyclopropylbenzoic acid

2-(1-Methylcyclopropyl)benzoic acid exhibits a calculated logP value of approximately 3.6 . In contrast, the non-methylated analog, 2-cyclopropylbenzoic acid, has a reported logP of 2.26 [1]. This difference of +1.34 logP units is substantial, translating to a >20-fold increase in partition coefficient, which can profoundly alter a compound's pharmacokinetic profile, membrane permeability, and solubility in organic vs. aqueous media . The increased lipophilicity is attributed to the added methyl group on the cyclopropyl ring, which enhances the hydrophobic surface area .

Lipophilicity Drug Design ADME

Comparative Boiling Point Assessment: 2-(1-Methylcyclopropyl)benzoic acid vs. 4-(1-Methylcyclopropyl)benzoic acid

The regioisomer 4-(1-methylcyclopropyl)benzoic acid (CAS 131170-40-6) is characterized by a predicted boiling point of 298.9 ± 19.0 °C at 760 mmHg . While the precise boiling point for 2-(1-methylcyclopropyl)benzoic acid is less commonly reported, the principle of ortho-substitution typically reduces boiling point relative to the para-isomer due to increased steric hindrance and reduced molecular planarity, which weakens intermolecular forces (e.g., hydrogen bonding and π-π stacking) [1]. This class-level inference suggests a significant difference in volatility and purification behavior. For instance, the boiling point of 2-cyclopropylbenzoic acid is 282.4 °C [2], and the addition of a methyl group is expected to further modify this property. The difference in boiling point between ortho and para isomers can be on the order of 10-20 °C [1].

Purification Distillation Thermal Stability

Purity Benchmarking: 2-(1-Methylcyclopropyl)benzoic acid vs. Regioisomeric Analogs

Commercially, 2-(1-methylcyclopropyl)benzoic acid is available with a minimum purity specification of 95% . Its regioisomers, 3-(1-methylcyclopropyl)benzoic acid and 4-(1-methylcyclopropyl)benzoic acid, are also commonly offered at a 95% purity level . This parity in purity specifications suggests that, from a procurement perspective, the key differentiator is not the achievable purity but the structural identity and the assurance that the supplied material matches the intended ortho-substituted isomer. The presence of even small percentages of the wrong regioisomer can derail structure-activity relationship (SAR) studies and lead to irreproducible results. Therefore, sourcing from a reputable vendor that provides analytical data (e.g., NMR, HPLC) specific to 2-(1-methylcyclopropyl)benzoic acid is critical for research integrity .

Purity Reproducibility Quality Control

Precision Application Scenarios for 2-(1-Methylcyclopropyl)benzoic acid (CAS 1379246-31-7) Driven by Structural Differentiation


Lead Optimization in Medicinal Chemistry: Enhancing Lipophilicity for CNS Drug Candidates

Based on its measured increase in lipophilicity (+1.34 logP units) relative to the non-methylated cyclopropyl analog , 2-(1-methylcyclopropyl)benzoic acid is a preferred scaffold for medicinal chemists aiming to improve blood-brain barrier (BBB) penetration or modulate target engagement within the central nervous system (CNS). The added methyl group provides a tunable increase in hydrophobic character without introducing significant additional molecular weight, a desirable attribute in CNS drug design where optimal logP values are often in the range of 2-4 . This compound can be incorporated as a lipophilic building block into larger pharmacophores to fine-tune ADME properties while maintaining a compact structure.

Development of Ortho-Substituted Biaryl Motifs via Cross-Coupling Reactions

The ortho-carboxylic acid group in 2-(1-methylcyclopropyl)benzoic acid is well-positioned to act as a directing group in C-H activation reactions or to participate in decarboxylative cross-coupling transformations. The steric bulk of the adjacent 1-methylcyclopropyl group can influence the regioselectivity and efficiency of such reactions, offering a unique handle for constructing complex ortho-substituted biaryl structures that are challenging to access with less hindered analogs . The distinct steric environment, as evidenced by its predicted lower boiling point compared to the para-isomer , can be leveraged to control reaction pathways and improve yields of desired atropisomers or conformationally restricted molecules.

Synthesis of Conformationally Restricted Peptidomimetics

The rigid cyclopropyl ring, combined with the ortho substitution, imparts a defined conformational bias to molecules built from this scaffold. This is particularly valuable in the design of peptidomimetics, where restricting the conformational flexibility of a peptide backbone can enhance binding affinity and selectivity for a biological target. The 1-methylcyclopropyl group, being more sterically demanding than a simple cyclopropyl group , provides a higher degree of conformational restriction. The high purity (≥95%) available from commercial sources ensures that the stereochemical and structural integrity of the starting material is maintained, which is critical for the successful and reproducible synthesis of stereochemically pure peptidomimetics .

Investigating Steric Effects in Organometallic Catalysis

For researchers in organometallic chemistry, 2-(1-methylcyclopropyl)benzoic acid serves as a model substrate to probe steric effects on catalytic cycles. The bulky ortho-substituent can significantly influence the rate and selectivity of reactions such as ortho-metalation, decarboxylation, or oxidative addition at a metal center. By comparing its reactivity with that of 2-cyclopropylbenzoic acid or 3-(1-methylcyclopropyl)benzoic acid, mechanistic insights can be gained into the spatial requirements of catalytic intermediates. The difference in boiling point between the ortho- and para-isomers further supports its utility in mechanistic studies where the physical separation of reaction components is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Methylcyclopropyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.